molecular formula C17H18O B14216983 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene CAS No. 823228-17-7

1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene

Cat. No.: B14216983
CAS No.: 823228-17-7
M. Wt: 238.32 g/mol
InChI Key: AFZFYWSZXOEPII-UHFFFAOYSA-N
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Description

1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a dec-3-ene-1,5-diyn-1-yl group attached to a methoxybenzene ring

Preparation Methods

The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and dec-3-ene-1,5-diyn-1-yl derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Synthetic Routes: One common synthetic route involves the coupling of 4-methoxybenzene with a dec-3-ene-1,5-diyn-1-yl derivative using a palladium-catalyzed cross-coupling reaction. This method ensures high yield and purity of the final product.

Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the benzene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures to optimize reaction rates and yields.

Scientific Research Applications

1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene can be compared with similar compounds such as:

    1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-(Dec-3-ene-1,5-diyn-1-yl)aniline: This compound features an aniline group instead of a methoxybenzene ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

823228-17-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-dec-3-en-1,5-diynyl-4-methoxybenzene

InChI

InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-11-16-12-14-17(18-2)15-13-16/h8-9,12-15H,3-5H2,1-2H3

InChI Key

AFZFYWSZXOEPII-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=C(C=C1)OC

Origin of Product

United States

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